molecular formula C21H22N4O3S2 B11430495 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11430495
M. Wt: 442.6 g/mol
InChI Key: RCGNSNDZQVRBHN-UHFFFAOYSA-N
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Description

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a dimethylphenyl group, and an oxazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the dimethylphenyl group and the oxazole moiety. Key reagents and catalysts used in these reactions include sulfur, methylating agents, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperature and solvent choices.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted oxazole compounds.

Scientific Research Applications

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C21H22N4O3S2/c1-11-5-12(2)7-15(6-11)25-20(27)19-16(9-14(4)30-19)22-21(25)29-10-18(26)23-17-8-13(3)28-24-17/h5-8,14H,9-10H2,1-4H3,(H,23,24,26)

InChI Key

RCGNSNDZQVRBHN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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